molecular formula C17H16N2O2 B4598030 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine CAS No. 946700-55-6

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine

Cat. No.: B4598030
CAS No.: 946700-55-6
M. Wt: 280.32 g/mol
InChI Key: ROINZHMOVOIJGC-UHFFFAOYSA-N
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Description

1-(1,3-Benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is a chemical compound of interest in scientific research. This synthetic amine features a benzodioxole group linked via a methanamine bridge to an indole methyl group, a structural motif present in compounds studied for various biochemical interactions . Compounds containing the 1,3-benzodioxole subunit are investigated in multiple pharmacological areas, and some have been identified as potent inverse agonists for receptors such as the C5a receptor, which is a target in immunology and inflammation research . Furthermore, the indole structure is a common pharmacophore in numerous biologically active molecules, often associated with neurotransmitter receptor binding . The combination of these two distinct heterocyclic systems in a single molecule makes this compound a valuable intermediate or target for researchers exploring structure-activity relationships in medicinal chemistry and drug discovery. It may also serve as a building block in the synthesis of more complex molecules or as a reference standard in analytical studies. This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this material in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-indol-5-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-3-15-14(5-6-19-15)7-12(1)9-18-10-13-2-4-16-17(8-13)21-11-20-16/h1-8,18-19H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROINZHMOVOIJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNCC3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601208245
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946700-55-6
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946700-55-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,3-Benzodioxol-5-ylmethyl)-1H-indole-5-methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601208245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is not fully understood, but it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways: The compound may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural or functional similarities with 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine:

Compound Name Core Structure Differences Key Properties/Activities Reference
N-(1,3-Benzodioxol-5-yl)-2-(4-chloro-1H-indol-1-yl)acetamide Acetamide linker instead of methanamine; indole substituted at N1 with Cl Modulates biological targets via benzodioxole-indole synergy; substituent position (Cl at indole N1) affects selectivity.
2H-1,3-Benzodioxol-5-yl(1H-indazol-5-yl)methanamine Indazole (N2 in pyrrole) replaces indole; methanamine linker Structural rigidity from indazole may enhance binding affinity to kinases or GPCRs.
N-(1,3-Benzodioxol-5-ylmethyl)-2-(1H-indol-3-yl)ethanamine Ethanamine linker instead of methanamine; indole substituted at C3 Extended linker may alter pharmacokinetics (e.g., solubility, bioavailability).
α-Ethyl phenethylamine derivatives (e.g., MDA analogues) Phenethylamine backbone; lacks indole but retains benzodioxole Psychoactive effects via serotonin receptor modulation; N-methylation reduces hallucinogenic activity.
N-(1,3-Dioxoisoindol-5-yl)-2-methylsulfonylbenzamide Isoindole dione and sulfonylbenzamide instead of benzodioxole-indole IC₅₀ = 110 μM (anticancer activity); sulfonyl group enhances reactivity compared to acetamide derivatives.

Key Comparative Insights

In contrast, phenethylamine-based analogues () exhibit pronounced psychoactive effects, but the indole moiety in the target compound may redirect activity toward non-hallucinogenic pathways (e.g., serotonin reuptake inhibition).

Substituent Position and Selectivity

  • Substitution on the indole ring (e.g., C5 vs. C3 or N1) significantly influences target engagement. For example, C5-substituted indoles (as in the target compound) are associated with preferential binding to 5-HT receptors, whereas N1-chloro substitution () may enhance cytotoxicity.

Benzodioxole vs. Heterocyclic Replacements

  • Replacing benzodioxole with isoindole dione () reduces aromaticity and introduces electron-withdrawing groups, altering redox properties and biological activity.

Physicochemical Properties Limited data exist for the target compound, but analogues with pyrazole or oxadiazole rings () suggest moderate solubility in organic solvents and stability under standard conditions.

Biological Activity

1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine is a complex organic compound that combines a benzodioxole ring with an indole moiety. This structural combination suggests significant potential for diverse biological activities, particularly in medicinal chemistry and pharmacology. The compound has been investigated for its possible roles in various therapeutic applications, including anticancer and antimicrobial properties.

  • IUPAC Name : N-(1,3-benzodioxol-5-ylmethyl)-1-(1H-indol-5-yl)methanamine
  • Molecular Formula : C17H16N2O2
  • Molecular Weight : 280.32 g/mol
  • CAS Number : 946700-55-6

The precise mechanism of action for this compound is not fully elucidated; however, it is believed to interact with various molecular targets, including:

  • Enzymes : Potential inhibition or activation of specific enzymes involved in cell signaling and metabolism.
  • Receptors : Modulation of receptor activity, particularly those linked to cancer progression and inflammation.
  • Ion Channels : Possible effects on ion channel activity that may influence cellular excitability and signaling pathways.

Anticancer Properties

Research indicates that compounds with similar structural features have shown promising anticancer activities. For instance, studies on related benzodioxole derivatives have demonstrated:

  • Inhibition of Tumor Growth : Some derivatives have been shown to inhibit tumor growth in xenograft models.
  • Selectivity for Cancer Cells : The ability to selectively target cancer cells while sparing normal cells has been noted, which is crucial for reducing side effects during treatment.

Antimicrobial Properties

The compound's potential antimicrobial properties are also under investigation. Related compounds have exhibited:

  • Broad-Spectrum Activity : Effective against various bacterial strains and fungi.
  • Mechanisms of Action : Disruption of microbial cell walls or inhibition of essential metabolic pathways.

Case Studies and Research Findings

  • Study on Src Family Kinases (SFKs) :
    • A related compound demonstrated high selectivity for SFKs, which are critical in cancer progression. This highlights the potential for this compound to exhibit similar selectivity and efficacy against cancer-related pathways .
  • ToxCast Screening :
    • In a comprehensive screening involving various chemicals, compounds similar to this compound were tested across multiple biological targets. The findings suggest that such compounds can modulate enzymatic activities significantly, indicating their potential as therapeutic agents .
  • Pharmacokinetic Studies :
    • Initial pharmacokinetic evaluations suggest favorable absorption and distribution characteristics in vivo, which are critical for developing effective therapeutic agents .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(1,3-Benzodioxol-5-yl)-N-(2-phenylethyl)methanamineStructureModerate anticancer activity
1-(1,3-Benzodioxol-5-yl)-N-(1H-pyrrol-2-ylmethyl)methanamineStructureAntimicrobial properties observed

Q & A

Q. Q1. What are the critical steps for synthesizing 1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine, and how can reaction conditions be optimized to improve yields?

Methodological Answer:

  • Key Steps :
    • Coupling of benzodioxol-5-ylmethanamine with 1H-indol-5-ylmethyl derivatives using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like DMF or THF .
    • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .
  • Optimization Strategies :
    • Temperature : Maintain 60–80°C to balance reaction rate and by-product formation .
    • Reaction Time : Monitor via TLC; typical duration is 12–24 hours .
    • Catalysts : Use triethylamine (TEA) as a base to enhance nucleophilic reactivity .
    • Yield Improvement : Pre-activate carboxylic acid intermediates (if applicable) before coupling .

Structural Characterization & Data Contradictions

Q. Q2. How can researchers resolve discrepancies in NMR data when impurities or stereochemical ambiguities arise?

Methodological Answer:

  • Advanced Techniques :
    • 2D NMR (HSQC, HMBC) : Assign proton-carbon correlations to distinguish overlapping signals (e.g., benzodioxole vs. indole protons) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₇H₁₆N₂O₂) and rule out adducts .
  • Contradiction Resolution :
    • Compare experimental data with computational predictions (DFT-based NMR chemical shift calculations) .
    • Use deuterated solvents (e.g., DMSO-d₆) to avoid solvent interference .

Biological Activity Evaluation

Q. Q3. What in vitro assays are suitable for evaluating the compound’s potential anticancer activity, and how should experimental controls be designed?

Methodological Answer:

  • Assay Selection :
    • MTT Assay : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) with 48–72h exposure .
    • Apoptosis Analysis : Use Annexin V/PI staining followed by flow cytometry .
  • Control Design :
    • Positive Control : Doxorubicin or cisplatin at IC₅₀ concentrations.
    • Negative Control : DMSO vehicle (≤0.1% v/v) .
    • Data Normalization : Express results as % viability relative to untreated cells.

Mechanistic Studies

Q. Q4. How can molecular docking and kinetic studies elucidate the compound’s interaction with serotonin receptors?

Methodological Answer:

  • Molecular Docking :
    • Use AutoDock Vina to model binding to 5-HT₂A/5-HT₆ receptors. Prioritize hydrogen bonding with indole NH and benzodioxole oxygen .
    • Validate docking poses via MD simulations (GROMACS) to assess stability .
  • Kinetic Assays :
    • Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) using immobilized receptor proteins .
    • Functional Assays : Monitor cAMP levels in HEK-293 cells transfected with receptor constructs .

Analytical Challenges

Q. Q5. How can researchers address inconsistencies in HPLC purity assessments caused by degradation products?

Methodological Answer:

  • Orthogonal Methods :
    • LC-MS : Detect degradation products (e.g., oxidized indole derivatives) using a C18 column (acetonitrile/0.1% formic acid gradient) .
    • Stability Testing : Incubate compound under stress conditions (40°C, 75% RH) for 14 days to identify degradation pathways .
  • Mitigation :
    • Store samples at -20°C in amber vials to prevent light/oxidation .

Stereochemical Impact

Q. Q6. Does the stereochemistry of the methanamine linker influence binding affinity, and how can enantiomers be separated?

Methodological Answer:

  • Stereochemical Effects :
    • Enantiomers may show 10–100x differences in receptor affinity (e.g., serotonin transporters) .
  • Separation Methods :
    • Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) mobile phase .
    • Crystallization : Resolve racemates using diastereomeric salt formation (e.g., tartaric acid derivatives) .

Metabolic Stability

Q. Q7. What in vitro models are appropriate for assessing metabolic stability in early-stage development?

Methodological Answer:

  • Liver Microsome Assay :
    • Incubate compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH for 60 minutes .
    • Quantify remaining compound via LC-MS/MS; calculate t1/2 using nonlinear regression .
  • CYP Inhibition Screening :
    • Test against CYP3A4/2D6 isoforms using fluorogenic substrates .

By-Product Minimization

Q. Q8. What strategies reduce N-alkylation by-products during the synthesis of the methanamine linker?

Methodological Answer:

  • Reaction Design :
    • Use bulky bases (e.g., DIPEA) to suppress over-alkylation .
    • Employ slow reagent addition (syringe pump) to control exothermic reactions .
  • By-Product Identification :
    • GC-MS : Monitor volatile intermediates (e.g., unreacted alkyl halides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine
Reactant of Route 2
Reactant of Route 2
1-(1,3-benzodioxol-5-yl)-N-(1H-indol-5-ylmethyl)methanamine

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